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Compound of Interest

Compound Name: Butenol

Cat. No.: B1619263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of the thermodynamic stability of butenol
isomers. Due to the relative scarcity of comprehensive experimental thermodynamic data for all

butenol isomers, this guide synthesizes available experimental values and provides context

through comparison with related compounds and theoretical principles. This document is

intended to serve as a foundational resource for professionals in chemistry and drug

development who require an understanding of the energetic landscapes of these unsaturated

alcohols.

Introduction to Butenol Isomers
Butenols are unsaturated alcohols with the chemical formula C₄H₈O. Their structure, featuring

both a double bond and a hydroxyl group, gives rise to several constitutional and geometric

isomers, each with distinct chemical and physical properties. The thermodynamic stability of

these isomers is a critical factor in determining their relative abundance at equilibrium and their

potential energy release upon reaction, which are key considerations in chemical synthesis and

metabolic pathways.

The principal isomers of butenol include:

But-1-en-3-ol
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But-2-en-1-ol (existing as cis and trans geometric isomers, commonly known as crotyl

alcohol)

But-3-en-1-ol (also known as vinyl carbinol)

2-Methylpropen-1-ol (isobutylene glycol)

The position of the double bond and the hydroxyl group, as well as the carbon skeleton's

geometry, significantly influences the molecule's overall stability.

Data Presentation: Thermodynamic Properties
The following table summarizes the available experimental data for the gas-phase standard

enthalpy of formation (ΔHf°) for select butenol isomers. A lower (more negative) enthalpy of

formation indicates greater thermodynamic stability.

Isomer Structure
ΔHf° (gas, 298.15
K) in kJ/mol

Data Source

3-Buten-1-ol CH₂=CHCH₂CH₂OH -147.3 ± 1.8 [1]

Note: Comprehensive and directly comparable experimental data for other butenol isomers,

such as cis- and trans-2-buten-1-ol and 1-buten-3-ol, are not readily available in the surveyed

literature. The stability of cis and trans isomers of alkenes is generally influenced by steric

hindrance, with trans isomers typically being more stable.

Experimental Protocols
The determination of the standard enthalpy of formation for organic compounds like butenol
isomers is a meticulous process that can be approached through various experimental and

computational methods.

Experimental Determination via Combustion Calorimetry

A primary experimental method for determining the enthalpy of formation of a combustible

compound is through bomb calorimetry. The standard enthalpy of combustion (ΔHc°) is

measured, and then the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law.
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Workflow for Combustion Calorimetry:

Sample Preparation: A precisely weighed sample of the butenol isomer is placed in a

crucible within a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30

atm) to ensure complete combustion.

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is

absorbed by the bomb and the surrounding water, causing the temperature to rise.

Temperature Measurement: The final temperature of the water is recorded after thermal

equilibrium is reached.

Calculation of Heat of Combustion: The heat of combustion is calculated using the

temperature change, the mass of the sample, and the heat capacity of the calorimeter

system (which is determined by calibrating with a substance of known heat of combustion,

such as benzoic acid).

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated

using the following relationship derived from Hess's Law:

ΔHf°(compound) = ΣΔHf°(products) - ΔHc°

Where the standard enthalpies of formation of the products (CO₂ and H₂O) are well-

established.

Computational Chemistry Methods

Due to the challenges in obtaining experimental data for all isomers, computational chemistry

plays a crucial role in predicting their thermodynamic properties.

Typical Computational Workflow:
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Structure Optimization: The geometry of each butenol isomer is optimized to find its lowest

energy conformation using quantum mechanical methods such as Density Functional Theory

(DFT) or Møller-Plesset perturbation theory (MP2).

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

structures to confirm that they are true minima on the potential energy surface and to obtain

zero-point vibrational energies (ZPVE) and thermal corrections.

Energy Calculation: High-level single-point energy calculations, such as Coupled Cluster

with single, double, and perturbative triple excitations (CCSD(T)), are often performed on the

optimized geometries to obtain highly accurate electronic energies.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then

calculated using atomization or isodesmic reaction schemes, which help to reduce

systematic errors in the calculations.

Mandatory Visualization
The following diagram illustrates the logical relationship between the known thermodynamic

stability of 3-buten-1-ol and a hypothetical representation of other isomers based on general

chemical principles.

Caption: Relative thermodynamic stability of butenol isomers.

Conclusion
The thermodynamic stability of butenol isomers is a nuanced subject with limited

comprehensive experimental data. The available data for 3-buten-1-ol provides a valuable

benchmark. General principles of organic chemistry suggest that conjugated systems and

reduced steric hindrance, as would be expected in trans-2-buten-1-ol, contribute to greater

stability. Conversely, steric strain in cis-isomers and the electronic effects of the hydroxyl

group's position can lead to lower stability. For a complete and precise understanding, further

experimental work or high-level computational studies are necessary to establish the full

thermodynamic landscape of all butenol isomers. This guide provides a framework for

understanding the key factors influencing their stability and the methodologies used to

determine these critical parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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